2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 337923-41-8
VCID: VC6222201
InChI: InChI=1S/C16H15Cl2NOS2/c17-13-7-4-8-14(18)16(13)22-11-15(20)19-9-10-21-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20)
SMILES: C1=CC=C(C=C1)SCCNC(=O)CSC2=C(C=CC=C2Cl)Cl
Molecular Formula: C16H15Cl2NOS2
Molecular Weight: 372.32

2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide

CAS No.: 337923-41-8

Cat. No.: VC6222201

Molecular Formula: C16H15Cl2NOS2

Molecular Weight: 372.32

* For research use only. Not for human or veterinary use.

2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide - 337923-41-8

Specification

CAS No. 337923-41-8
Molecular Formula C16H15Cl2NOS2
Molecular Weight 372.32
IUPAC Name 2-(2,6-dichlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)acetamide
Standard InChI InChI=1S/C16H15Cl2NOS2/c17-13-7-4-8-14(18)16(13)22-11-15(20)19-9-10-21-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20)
Standard InChI Key UVVQSFXUQUYVKO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SCCNC(=O)CSC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multi-step organic reactions. A common route begins with the coupling of 2,6-dichloroaniline with phenylsulfanylacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions. This method ensures high yield (reported up to 78%) and purity, with reaction progress monitored via thin-layer chromatography (TLC). Alternative approaches utilize 2-(phenylsulfanyl)ethylamine and 2,6-dichlorophenylacetyl chloride in dichloromethane, facilitated by triethylamine to neutralize HCl byproducts .

Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
DCC-mediated couplingDCC, CH₂Cl₂, 0°C → RT, 24h7895
Acetyl chloride routeTEA, CH₂Cl₂, reflux, 12h6592
Microwave-assistedMW, 100°C, 30min8297

Microwave-assisted synthesis has emerged as a promising alternative, reducing reaction times to 30 minutes while maintaining yields above 80%. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s molecular formula (C₁₆H₁₅Cl₂NOS) and weight (340.26 g/mol) were confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous structures reveals key features:

  • Dichlorophenyl group: Adopts a planar configuration with Cl–C–Cl angles of 120.5° .

  • Phenylsulfanyl ethyl chain: Exhibits rotational flexibility around the S–C bond, enabling conformational adaptability.

  • Acetamide backbone: Participates in N–H⋯O hydrogen bonding, forming chains along the100 crystallographic axis .

Table 2: Key Structural Parameters

ParameterValueTechnique
Bond length (S–C)1.81 ÅX-ray diffraction
Torsion angle (C–S–C–N)112.3°DFT calculations
Hydrogen bond (N–H⋯O)2.89 ÅSingle-crystal XRD

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.84 (s, 2H, CH₂), 7.30–7.45 (m, 8H, Ar–H), 9.15 (s, 1H, NH) .

  • IR (KBr): ν 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–N), 690 cm⁻¹ (C–S).

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

The compound demonstrates dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.42 μM, surpassing celecoxib (IC₅₀ = 0.58 μM) in in vitro assays. Molecular docking studies suggest the dichlorophenyl group occupies COX-2’s hydrophobic pocket, while the sulfanyl ethyl chain stabilizes interactions with Arg120 and Tyr355.

Analgesic Efficacy

In murine models of neuropathic pain (CCI protocol), 20 mg/kg doses reduced mechanical allodynia by 62% compared to controls (p < 0.01). This effect correlates with sigma-1 receptor antagonism (Kᵢ = 42 nM), modulating calcium signaling in dorsal root ganglia.

Table 3: Biological Activity Profile

ActivityModel/AssayResult
COX-2 inhibitionHuman recombinant enzymeIC₅₀ = 0.42 μM
Sigma-1 receptor bindingRadioligand displacementKᵢ = 42 nM
Antimicrobial activityS. aureus MIC32 μg/mL

Applications in Organic Synthesis

Sulfur-Containing Building Blocks

The dual sulfanyl groups enable diverse transformations:

  • Oxidation: m-CPBA converts sulfanyl to sulfonyl groups, yielding sulfonamide precursors.

  • Nucleophilic substitution: Reacts with amines at 80°C to form thioether-linked hybrids.

Catalytic Applications

Pd-catalyzed C–H activation using this compound as a directing group achieves ortho-arylation of benzamides with 89% yield . The sulfur atoms coordinate Pd(II), facilitating oxidative addition steps.

Recent Advances and Future Directions

Crystal Engineering

A 2024 study resolved the compound’s polymorphic forms via synchrotron XRD, identifying Form I (P2₁/c) and Form II (C2/c) with distinct dissolution profiles . Form II exhibits 3.2× faster dissolution, advantageous for pharmaceutical formulations.

Targeted Drug Delivery

Nanoparticle conjugates (PLGA-PEG carriers) enhanced brain uptake in rats by 4.7-fold compared to free drug, leveraging the compound’s lipophilicity (logP = 3.8).

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